4-Chloro-3-methyl-1,2-thiazol-5-amine
Overview
Description
“4-Chloro-3-methyl-1,2-thiazol-5-amine” is a chemical compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives involves various chemical reactions. For instance, aminonitrile can interact with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates to give 5-aminothiazole with different substitutions in position 2 .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles undergo various chemical reactions. For example, the salts or the esters of both dithioformic and dithiophenacetic acids were reacted with α-aminonitriles to give 5-aminothiazoles in good yields .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Molecular Structure Analysis and Quantum Mechanical Calculations
Studies have applied experimental and theoretical techniques, such as Density Functional Theory (DFT), molecular docking, and spectroscopy (FT-IR, FT-Raman, NMR), to investigate the molecular structure, electronic properties, and potential biological activities of compounds structurally related to 4-Chloro-3-methyl-1,2-thiazol-5-amine. For instance, the analysis of a similar molecule demonstrated its potential as an antihypertensive agent by acting on imidazoline receptors, suggesting that derivatives of 4-Chloro-3-methyl-1,2-thiazol-5-amine could also have biological relevance, especially in hypertension treatment (Aayisha et al., 2019).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been evaluated for their corrosion inhibition capabilities, especially on metal surfaces. Quantum chemical parameters and molecular dynamics simulations have provided insights into the inhibition performances of these compounds, indicating their potential application in protecting metals from corrosion (Kaya et al., 2016).
Molluscicidal and Antimicrobial Properties
Some thiazolo[5,4-d]pyrimidines, related to the chemical structure of interest, have shown significant molluscicidal properties against snails, which are intermediate hosts for schistosomiasis. This suggests potential applications in controlling snail populations to combat schistosomiasis (El-bayouki & Basyouni, 1988).
Synthesis and Antimicrobial Activity
Research into the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, including studies on 4-Chloro-3-methyl-1,2-thiazol-5-amine and its analogs, has shown these compounds to possess good antibacterial activity, hinting at their potential in developing new antimicrobial agents (Noolvi et al., 2014).
CO2 Fixation
The catalytic fixation of CO2 onto amines using thiazolium carbene catalysts derived from vitamin B1, similar to the structural motif of 4-Chloro-3-methyl-1,2-thiazol-5-amine, represents a sustainable approach for synthesizing pharmaceuticals and natural products. This suggests potential applications in environmental sustainability and pharmaceutical synthesis (Das et al., 2016).
Safety And Hazards
Thiazole derivatives can have various safety and hazard profiles. For instance, some thiazole compounds are classified as hazardous with statements such as H302, H312, H315, H318, H332, H335 . These codes indicate potential hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Future Directions
Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future directions may include the design and development of new thiazole-based compounds with potent antitumor, antioxidant, and antimicrobial activities . Additionally, modification of thiazole-based compounds at different positions to generate new molecules could be a promising area of research .
properties
IUPAC Name |
4-chloro-3-methyl-1,2-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMQUGBVBORFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459711 | |
Record name | 4-chloro-3-methyl-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-1,2-thiazol-5-amine | |
CAS RN |
96841-04-2 | |
Record name | 4-chloro-3-methyl-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-methyl-1,2-thiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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